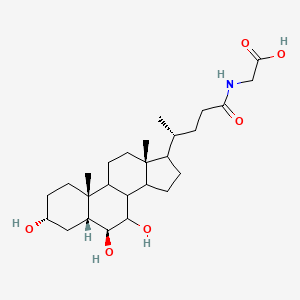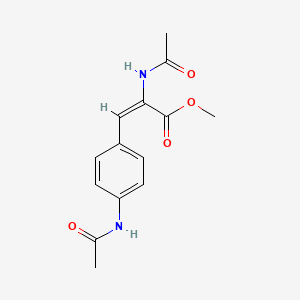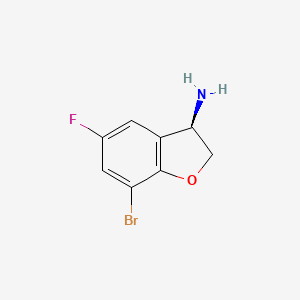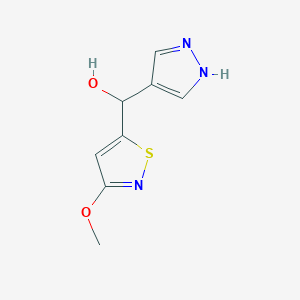
(3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a series of reactions, including condensation with an appropriate amine, to form an intermediate imine.
Reduction and Nitrile Formation: The imine is then reduced, and a nitrile group is introduced through a cyanation reaction.
Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals. Researchers may investigate its efficacy and safety in treating various conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which (3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile: Similar structure with a chlorine substituent instead of fluorine.
(3S)-3-Amino-3-(2-fluoro-4-hydroxyphenyl)propanenitrile: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is unique due to the specific combination of its functional groups. The presence of both a fluorine atom and a methoxy group on the aromatic ring imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H11FN2O |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
Clé InChI |
GEQICAYMNZUKER-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)[C@H](CC#N)N)F |
SMILES canonique |
COC1=CC(=C(C=C1)C(CC#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)

![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)




![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate](/img/structure/B13058408.png)
![1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B13058415.png)
![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)
![N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058456.png)
![5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13058463.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate](/img/structure/B13058466.png)

